molecular formula C11H16ClNO3 B1372178 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride CAS No. 432049-65-5

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride

Cat. No.: B1372178
CAS No.: 432049-65-5
M. Wt: 245.7 g/mol
InChI Key: ZQQMLSPLWKGKAC-UHFFFAOYSA-N
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Description

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride is a chemical compound with a molecular formula of C11H16ClNO3 It is a derivative of butyric acid, featuring an amino group at the 4th position and a methoxyphenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxybenzaldehyde.

    Aldol Condensation: The 4-methoxybenzaldehyde undergoes aldol condensation with a suitable ketone to form an intermediate.

    Reduction: The intermediate is then reduced to form the corresponding alcohol.

    Amination: The alcohol undergoes amination to introduce the amino group at the 4th position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-phenylbutyric acid hydrochloride: Lacks the methoxy group, which may affect its biological activity and properties.

    4-Amino-3-(4-hydroxy-phenyl)-butyric acid hydrochloride: Contains a hydroxy group instead of a methoxy group, leading to different chemical and biological properties.

    4-Amino-3-(4-fluoro-phenyl)-butyric acid hydrochloride: The presence of a fluoro group can significantly alter its reactivity and interactions.

Uniqueness

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and potential benefits in research and industry.

Properties

IUPAC Name

4-amino-3-(4-methoxyphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQMLSPLWKGKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride
Reactant of Route 2
4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride
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4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride
Reactant of Route 4
4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride
Reactant of Route 5
4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride
Reactant of Route 6
4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride

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